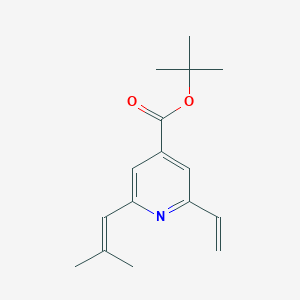
2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester
Descripción general
Descripción
2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester is a complex organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or acids.
Aplicaciones Científicas De Investigación
2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with its target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylpropyl acetate
- Isobutyl acetate
- Diisobutyl phthalate
Uniqueness
Compared to similar compounds, 2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester has a unique combination of functional groups that confer distinct chemical and physical properties. Its vinyl and isonicotinic acid moieties make it particularly versatile for various applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C16H21NO2 |
|---|---|
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
tert-butyl 2-ethenyl-6-(2-methylprop-1-enyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-7-13-9-12(15(18)19-16(4,5)6)10-14(17-13)8-11(2)3/h7-10H,1H2,2-6H3 |
Clave InChI |
KSZPITNYCTZRQR-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC(=CC(=N1)C=C)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Bromo-4-[(4-hexylphenyl)ethynyl]benzene](/img/structure/B8523674.png)
![Benzo[b]thiophene-2-carboxamide,3-amino-6-(4-amino-1-piperidinyl)-4-(methylthio)-](/img/structure/B8523680.png)
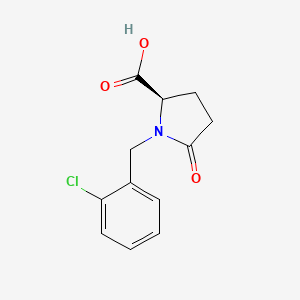
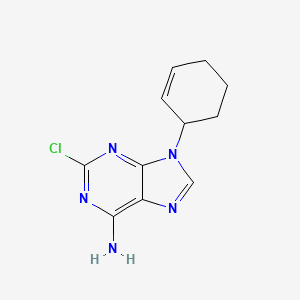
![[(2R)-1-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-propan-2-yl]oxymethylphosphonic acid](/img/structure/B8523692.png)
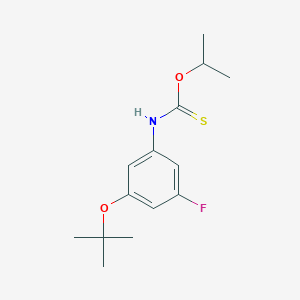
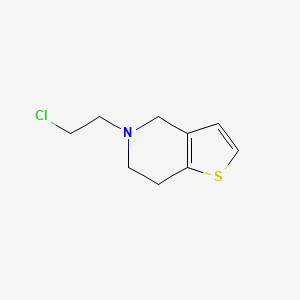
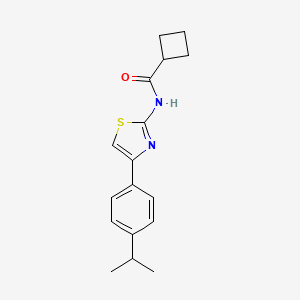
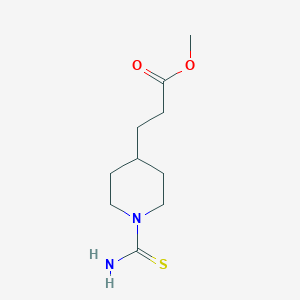
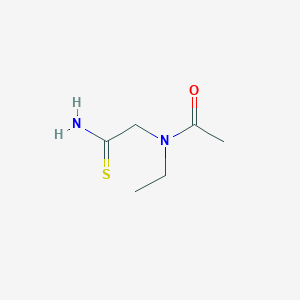
![2,2-Dimethylspiro[5,5]undec-8-en-1-one](/img/structure/B8523728.png)
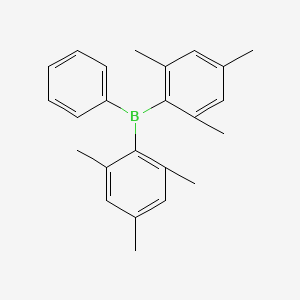

![N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8523768.png)
